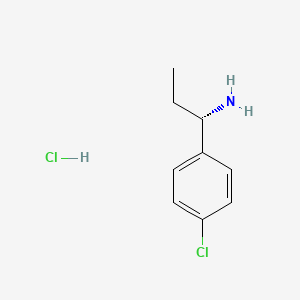

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFMDYMEAQPNPZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-(4-Chlorophenyl)propan-1-amine

Case ID: RES-CL-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: (S)-1-(4-Chlorophenyl)propan-1-amine (Key intermediate for Dapoxetine) Impurity: (R)-isomer (Enantiomer)

Executive Summary

The removal of the (R)-isomer from (S)-1-(4-Chlorophenyl)propan-1-amine is a critical step in the synthesis of SSRIs like Dapoxetine. While asymmetric synthesis (e.g., using Ellman’s auxiliary) is preferred for de novo synthesis, process chemists frequently encounter racemic or scalemic mixtures requiring purification.

This guide addresses the three most common "pain points" reported by our users:

-

Inefficient Crystallization: "Oiling out" during classical resolution.

-

Stalled Enrichment: Enantiomeric excess (ee) plateauing at 90-95%.

-

Analytical Confusion: Difficulty separating enantiomers on HPLC.

Module 1: Classical Chemical Resolution (The Gold Standard)

Diagnostic: Choosing the Resolving Agent

For 1-aryl-1-propylamines, Tartaric Acid is the industry standard resolving agent. However, the specific diastereomeric salt solubility is non-intuitive.

-

Target: (S)-Enantiomer (Precipitate this).

-

Impurity: (R)-Enantiomer (Keep this in solution).

-

Recommended Agent: (L)-(+)-Tartaric Acid .

Protocol: The "Dutch Resolution" Modification

If you are experiencing "oiling out" (formation of a sticky gum instead of crystals), use this modified nucleation protocol.

Reagents:

-

Crude Amine (containing (R)-impurity)

-

(L)-(+)-Tartaric Acid (0.5 - 1.0 equivalents)

-

Solvent System: Ethanol (95%) / Water (5%) or Methanol.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude amine in Ethanol (5 mL per gram of amine) at 60°C.

-

Acid Addition: Add (L)-Tartaric acid (dissolved in hot Ethanol) dropwise.

-

Critical Check: If using 0.5 eq (Pope-Peachy method), you rely on the (R)-amine remaining as a free base. If using 1.0 eq, you rely on solubility differences of the two salts.[1] Start with 1.0 eq for highest purity.

-

-

Seeding (The Fix for Oiling Out): Cool to 40°C. If oil appears, reheat to dissolve, then add a seed crystal of pure (S)-amine tartrate. If no seed is available, scratch the glass surface vigorously.

-

Controlled Cooling: Cool to 0°C at a rate of 5°C/hour. Rapid cooling traps the (R)-impurity in the crystal lattice.

-

Filtration: Filter the white solid. Wash with cold Ethanol.

-

Free Basing: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with MTBE or Toluene.

Troubleshooting Logic (DOT Visualization)

Figure 1: Decision matrix for troubleshooting diastereomeric salt crystallization.

Module 2: Enzymatic Kinetic Resolution (The "Rescue" Method)

If chemical resolution fails or yields are too low (<30%), use Enzymatic Kinetic Resolution (EKR) . This is particularly effective for 1-aryl-amines.

-

Concept: Lipases are chiral catalysts. Candida antarctica Lipase B (CAL-B) will selectively acetylate the (R)-amine, converting it into an amide. The (S)-amine is slow to react and remains an amine.

-

Separation: The (R)-Amide is neutral; the (S)-Amine is basic. They can be separated by simple acid extraction.

Protocol:

-

Setup: Dissolve racemic/impure amine in Ethyl Acetate (acts as solvent and acyl donor).

-

Catalyst: Add immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol.

-

Incubation: Shake at 30-40°C. Monitor by HPLC.

-

Stop Point: When the (R)-amine peak disappears (converted to amide), stop.

-

Workup: Filter off enzyme. Wash organic phase with 1M HCl.

-

Recovery: Basify aqueous layer and extract.

Module 3: Analytical Validation (HPLC)

You cannot optimize what you cannot measure. Standard C18 columns will not separate these enantiomers.

Recommended Method:

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 220 nm or 254 nm |

| Expected Retention | (S)-Isomer typically elutes after (R)-Isomer on OD-H (verify with standards). |

Note: The Diethylamine (DEA) is mandatory. Without it, the amine interacts with silanol groups, causing peak tailing that masks the impurity.

Frequently Asked Questions (FAQs)

Q1: My salt crystallized, but the ee is only 85%. Should I wash it more? A: Washing is rarely sufficient for deep eutectic impurities. You must perform a recrystallization . Dissolve the salt in the minimum amount of boiling Methanol. Let it cool very slowly. If the ee is still stubborn, switch to a different resolving agent like N-Acetyl-L-Leucine , which often has a different eutectic point than Tartaric acid.

Q2: Can I use D-Tartaric acid instead? A: Yes, but the result reverses. (D)-(-)-Tartaric acid will typically precipitate the (R)-amine (the impurity). This is a valid strategy called "Reverse Resolution": you precipitate the impurity and keep your desired (S)-product in the mother liquor. However, purity is harder to control in the liquor than in a crystal.

Q3: Why is the color turning pink/brown during base extraction? A: Benzylic amines are sensitive to oxidation. Ensure your solvents are degassed (sparged with Nitrogen) and minimize light exposure. The color indicates oxidative degradation, likely forming imines or radical species.

References

-

Dapoxetine Synthesis & Resolution

-

General Resolution of Chiral Amines

-

Chiral HPLC Method Development

-

Enzymatic Resolution Strategy

Sources

- 1. youtube.com [youtube.com]

- 2. CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.